Hylin-a1
Description
Contextualization of Antimicrobial Peptides (AMPs) from Amphibian Skin Secretions
Amphibian skin secretions are a complex mixture of bioactive molecules, including peptides, alkaloids, and biogenic amines, which contribute to the animal's defense mechanisms. researchgate.netfrontiersin.org AMPs are a significant class within these secretions, characterized by their relatively short length (typically 8 to 100 amino acid residues), cationic nature, and amphipathic structure. uc.ptfrontiersin.org These properties facilitate their interaction with and disruption of microbial cell membranes. researchgate.netuc.ptmdpi.com The diversity of AMPs found in amphibian skin reflects the evolutionary pressure to combat a wide array of potential pathogens in their habitats. researchgate.netmdpi.com Approximately 40% to over 50% of AMPs listed in the Antimicrobial Peptide Database originate from amphibians, highlighting their importance as a source of these compounds. uc.pt
Discovery and Initial Characterization of Hylin-a1 from Hypsiboas albopunctatus
Hylin-a1 was first isolated and characterized from the skin secretion of the arboreal South American frog Hypsiboas albopunctatus, commonly known as the spotted treefrog. researchgate.netnih.govscite.ai The discovery involved the fractionation of electrically stimulated skin secretion from the frog using techniques such as RP-HPLC. researchgate.netnih.gov This process led to the identification of Hylin-a1 as a novel cytolytic peptide. researchgate.netnih.gov
Initial characterization revealed Hylin-a1 to be a peptide composed of 18 amino acid residues with a C-terminal amidation. researchgate.netnih.gov Its primary structure was determined to be IFGAILPLALGALKNLIK-NH₂. researchgate.netnih.gov Studies utilizing Circular Dichroism (CD) spectroscopy confirmed that synthetic Hylin-a1 adopts an alpha-helical structure, particularly in the presence of membrane-mimicking environments. researchgate.netnih.govrcsb.orgunesp.br This structural characteristic, coupled with its amphipathic nature (a wide nonpolar face rich in hydrophobic residues like leucine (B10760876) and isoleucine), is crucial for its interaction with biological membranes. researchgate.netscite.aircsb.org
Initial biological assays demonstrated that Hylin-a1 possesses broad-spectrum antimicrobial activity. researchgate.netnih.gov It showed efficacy against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.netnih.gov Furthermore, it exhibited activity against various fungi, such as Candida albicans, C. krusei, C. parapsilosis, and Cryptococcus neoformans. researchgate.netnih.gov Research indicated that Hylin-a1 increases the permeability of microbial cell membranes, leading to cell lysis and death. researchgate.netnih.gov Alongside its antimicrobial properties, initial characterization also noted the peptide's ability to disrupt human erythrocytes, indicating hemolytic activity with a reported HC₅₀ value of 18 µM. researchgate.netnih.gov
Similarity analysis using tools like PSI-BLAST indicated that Hylin-a1 shares a degree of identity (50-44%) with maximins from Bombina maxima and also with hylins b1 and b2 from Hypsiboas lundii (synonym: Hyla biobeba). researchgate.netnih.gov
Below is a table summarizing some key initial characteristics of Hylin-a1:
| Characteristic | Detail | Source Organism |
| Peptide Length | 18 amino acid residues | Hypsiboas albopunctatus |
| Primary Sequence | IFGAILPLALGALKNLIK-NH₂ | Hypsiboas albopunctatus |
| C-terminus | Amidated | Hypsiboas albopunctatus |
| Secondary Structure | Alpha-helical in membrane-like environments | Hypsiboas albopunctatus |
| Broad-spectrum Activity | Gram-positive and Gram-negative bacteria, fungi | Hypsiboas albopunctatus |
| Hemolytic Activity | Yes (HC₅₀ = 18 µM) | Hypsiboas albopunctatus |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
IFGAILPLALGALKNLIK |
Origin of Product |
United States |
Isolation and Synthetic Production of Hylin A1
Methodologies for Peptide Isolation from Biological Sources
Peptide isolation from complex biological matrices like amphibian skin secretions requires sophisticated separation and identification techniques.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Fractionation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique employed for fractionating complex mixtures of peptides obtained from biological sources such as the skin secretions of Hypsiboas albopunctatus. researchgate.netnih.gov This method separates peptides based on their hydrophobicity. In the isolation of Hylin-a1, RP-HPLC fractionation of electrically stimulated skin secretion has been successfully used to isolate the peptide. researchgate.netnih.gov The process typically involves applying the crude secretion extract to an RP-HPLC column and eluting the peptides using a gradient of solvents, often acetonitrile (B52724) in an aqueous buffer containing a trifluoroacetic acid (TFA) as an ion-pairing agent. nih.govmdpi.com This gradient separates peptides based on their differential partitioning between the stationary phase (hydrophobic) and the mobile phase (more polar). Fractions are collected, and those containing the target peptide are identified for further analysis.
Mass Spectrometry-Based Identification in Natural Extracts
Mass spectrometry (MS) plays a vital role in the identification and characterization of peptides isolated from natural extracts. Following RP-HPLC fractionation, MS techniques, such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), are used to determine the mass of the peptides in the collected fractions. nih.govacs.org Tandem mass spectrometry (MS/MS) is then employed to obtain fragmentation patterns of the peptides, which allows for the determination of their amino acid sequences. acs.orgdntb.gov.ua This mass spectrometry-based identification is critical for confirming the presence of Hylin-a1 and determining its primary structure within the complex mixture of natural peptides. acs.orgdntb.gov.ua
Chemical Synthesis Methodologies for Hylin-a1 and its Analogues
Chemical synthesis provides a controlled method to produce Hylin-a1 and modified versions (analogues) for research purposes, allowing for the study of structure-activity relationships.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Strategy
Solid-Phase Peptide Synthesis (SPPS) using the Fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely used method for the chemical synthesis of peptides like Hylin-a1. mdpi.comoup.comasm.orgresearchgate.netnih.gov This strategy involves the stepwise addition of protected amino acids to a peptide chain that is anchored to an insoluble solid support (resin). The Fmoc group is used for temporary Nα-amino protection, which is removed by a mild base, typically piperidine, at each coupling step. researchgate.netpeptide.com The peptide chain is built from the C-terminus to the N-terminus. researchgate.net For Hylin-a1, which is C-terminally amidated, a Rink-Amide resin is commonly used as the solid support. mdpi.comasm.orgresearchgate.net Coupling reagents, such as Oxyma-DIC or HATU-collidine, are used to activate the carboxyl group of the incoming Fmoc-protected amino acid, facilitating the formation of the peptide bond. nih.govmdpi.com The SPPS process involves repeated cycles of Fmoc deprotection, washing, amino acid coupling, and washing.
Purification Techniques for Synthetic Hylin-a1
Following SPPS, the crude synthetic peptide needs to be cleaved from the resin and purified to obtain a high degree of purity. Cleavage is typically performed using an acidic cocktail, such as trifluoroacetic acid (TFA) with scavengers, to remove the peptide from the resin and deprotect the amino acid side chains. mdpi.com The crude peptide solution is then usually precipitated and subjected to purification. RP-HPLC is the standard technique for purifying synthetic peptides, including Hylin-a1. nih.govmdpi.comnih.govuc.pt Preparative RP-HPLC is used to separate the target peptide from truncated sequences, deletion peptides, and other impurities resulting from the synthesis process. nih.govmdpi.comuc.pt The purity of the collected fractions is monitored, and fractions with high purity are pooled and lyophilized. Purity levels higher than 95% or 98% are often achieved through these methods. asm.orgnih.gov
Analytical Characterization of Synthetic Hylin-a1 (e.g., LC-MS)
Analytical characterization is essential to confirm the identity, purity, and integrity of the synthetic Hylin-a1 peptide. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique routinely used for this purpose. nih.govmdpi.comoup.comnih.govmdpi.com LC-MS combines the separation power of liquid chromatography (often RP-HPLC) with the mass analysis capabilities of mass spectrometry. nih.govmdpi.comoup.comnih.govmdpi.com This allows for the determination of the molecular weight of the synthesized peptide and verification of its purity by observing the chromatogram and the mass spectrum of the main peak. nih.govmdpi.comoup.comnih.govmdpi.com Deviations in mass or the presence of multiple peaks in the chromatogram can indicate impurities or unintended modifications. Other analytical techniques, such as amino acid analysis and circular dichroism (CD) spectroscopy, may also be used to further characterize the synthetic peptide, confirming its amino acid composition and secondary structure. researchgate.netnih.govnih.gov
Interactive Data Table: RP-HPLC Purification Gradient (Example based on search results)
| Time (min) | % Solvent B (Acetonitrile with 0.1% TFA) | Flow Rate (mL/min) |
| 0-5 | 0 | 10 |
| 5-45 | 0 to 100 (linear gradient) | 10 |
| 45-55 | 100 | 10 |
| Note: This table represents a typical RP-HPLC gradient used for peptide purification, based on methodologies described in the search results. mdpi.com |
Interactive Data Table: Hylin-a1 Amino Acid Sequence and Properties
| Property | Value |
| Sequence | IFGAILPLALGALKNLIK-NH2 |
| Length | 18 amino acids |
| C-terminus | Amidated |
| Source | Hypsiboas albopunctatus |
| Note: Data compiled from search results. researchgate.netnih.govmdpi.com |
Structural Elucidation and Biophysical Characterization of Hylin A1
Primary Structure Determination and Sequence Analysis
The primary structure of Hylin-a1 was determined following its isolation. This involves identifying the linear sequence of amino acids that make up the peptide chain.
Amino Acid Sequence: IFGAILPLALGALKNLIK
Hylin-a1 is an 18-amino acid peptide with the sequence IFGAILPLALGALKNLIK researchgate.netnih.govresearchgate.netnih.govchosun.ac.krmdpi.comnih.govnih.gov. This sequence is characterized by a notable presence of hydrophobic amino acids, particularly leucine (B10760876) and isoleucine, which contribute to a wide nonpolar face semanticscholar.org.
C-Terminal Amidation
A key feature of the primary structure of Hylin-a1 is the modification at its C-terminus. The peptide is C-terminally amidated (IFGAILPLALGALKNLIK-NH₂) researchgate.netnih.govchosun.ac.krmdpi.com. This amidation is a common modification in many biologically active peptides and can influence their charge, stability, and interaction with membranes.
Secondary Structure Analysis
The secondary structure of Hylin-a1, which refers to the local folding of the polypeptide chain into shapes like alpha-helices or beta-sheets, is highly dependent on its environment.
Circular Dichroism (CD) Spectroscopy in Membrane-Mimicking Environments (e.g., TFE, Micelles)
Circular Dichroism (CD) spectroscopy is a primary technique used to analyze the secondary structure of Hylin-a1. CD studies have shown that Hylin-a1's conformation changes significantly when it is in the presence of membrane-mimicking environments such as trifluoroethanol (TFE) or micelles researchgate.netnih.govresearchgate.netchosun.ac.krnih.govmdpi.commdpi.com. In aqueous solutions, Hylin-a1 typically exhibits a disordered or random coil structure researchgate.netasm.orgplos.org. However, upon interaction with environments that mimic biological membranes, such as 60% (v/v) TFE or SDS micelles, the peptide adopts a more defined secondary structure researchgate.netnih.govresearchgate.netchosun.ac.krnih.govmdpi.com. The presence of distinct CD bands at approximately 208 nm and 222 nm, along with a positive band at 190 nm, is indicative of the formation of an alpha-helical structure in these conditions mdpi.com.
Conformational States in Aqueous Solutions vs. Polar-Nonpolar Interfaces
Hylin-a1 demonstrates different conformational states depending on its environment. In aqueous solutions, the peptide is largely unstructured researchgate.netnih.gov. However, it requires a polar-nonpolar interface, such as that provided by cell membranes or membrane-mimicking systems, to adopt its preferential membrane-active structure researchgate.netnih.gov. This conformational change upon encountering a hydrophobic environment is crucial for its interaction with biological membranes.
Alpha-Helical Conformation in Membrane-Bound State
A significant finding from biophysical studies is that Hylin-a1 adopts an alpha-helical conformation when it interacts with a membrane-like environment researchgate.netnih.govresearchgate.netchosun.ac.krnih.govmdpi.commdpi.com. This amphipathic alpha-helix, where hydrophobic residues are clustered on one face and hydrophilic residues on the other, is characteristic of many antimicrobial peptides that act on cell membranes researchgate.netnih.govasm.org. NMR experiments with Hylin-a1 in sodium dodecyl sulphate (SDS) micelles have confirmed that the peptide adopts a helical structure that lies parallel to the micelle interface researchgate.netnih.gov. This stable amphipathic helix is proposed to be essential for its interaction with bacterial membranes and its biological activity researchgate.net.
Three-Dimensional Structure and Dynamics
The three-dimensional structure and dynamic behavior of Hylin-a1 are crucial for understanding its mechanism of action. Studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have provided valuable insights into the peptide's conformation and interaction with membrane mimetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Micelle-Bound Structures
NMR spectroscopy has been utilized to determine the structure of Hylin-a1 and its analogs when bound to micelles, which serve as models for biological membranes. Studies involving Hylin-a1 analogs interacting with dodecylphosphatidylcholine (DPC) and sodium dodecylsulphate (SDS) micelles have shown that these peptides adopt an alpha-helical structure in the presence of these membrane-mimicking environments. nih.govfrontiersin.org Specifically, Hylin-a1 acquires a well-defined amphipathic α-helix when interacting with a membrane-like environment. NMR data, such as Hα chemical shift index (CSI), have been used to confirm the helical structure in the presence of SDS micelles, indicating a helical conformation between residues Leu-6 and Asn-15. These studies highlight the utility of NMR in revealing the membrane-bound conformation of Hylin-a1.
Molecular Dynamics Simulations for Conformational Stability and Interaction
Molecular dynamics simulations complement experimental techniques like NMR by providing insights into the conformational stability and interaction dynamics of Hylin-a1 with membrane mimetics at an atomic level. nih.govfrontiersin.org MD simulations have been used in conjunction with NMR studies to evaluate the interaction of Hylin-a1 analogs with DPC and SDS micelles. nih.govfrontiersin.org These simulations can reveal how peptides reach and penetrate the core of micelles, suggesting that certain modifications might not significantly alter the interaction with zwitterionic surfaces like DPC. nih.govfrontiersin.org Furthermore, MD simulations can assess the stability of the alpha-helical structure upon peptide-membrane interaction, which is considered important for the peptide's insertion into the hydrophobic core of the membrane during permeabilization. nih.govfrontiersin.org MD simulations are a powerful tool for probing the energy landscapes and conformational changes that occur during the interaction of biomolecules like Hylin-a1 with membranes.
Amphipathicity and Charge Distribution Analysis
Hylin-a1 is characterized as an amphipathic peptide, possessing both hydrophobic and hydrophilic regions. This amphipathic nature and the distribution of charges across the peptide are key determinants of its interaction with biological membranes.
Relationship between Net Charge and Membrane Interaction
The net charge of Hylin-a1 plays a crucial role in its interaction with lipid bilayers. frontiersin.org Antimicrobial peptides (AMPs), including Hylin-a1, are typically cationic at physiological pH. frontiersin.org This positive charge facilitates electrostatic interactions with the negatively charged headgroups of lipids present in bacterial membranes. frontiersin.org Studies comparing native Hylin-a1 (with a net charge of +3) and a more positively charged analog (K⁰Hya1, with a net charge of +4) have demonstrated that an increased positive charge can significantly influence the peptide's attachment to anionic membranes. frontiersin.org While the native peptide may induce a more space-average disruption, a more charged analog appears to be strongly attached to the membrane, leading to the coexistence of distinct lipid regions. Modifications that increase the positive charge at the N-terminal end have been shown to improve antimicrobial activity, suggesting a correlation between net charge and interaction with negatively charged microbial membranes.
Hydrophobicity and its Role in Structural Characteristics
Hydrophobicity is another critical factor influencing the structural characteristics and membrane interactions of Hylin-a1. The peptide contains a significant percentage of hydrophobic amino acid residues, which facilitates its penetration into the membrane. Hylin-a1 is characterized by a wide nonpolar face rich in hydrophobic amino acids like leucine and isoleucine. This hydrophobic face allows the peptide to align with the lipid core of the membrane, thereby weakening its structure. The amphipathic nature, arising from the balance of hydrophobic and hydrophilic residues, is essential for the peptide to insert into and disrupt the lipid bilayer. The arrangement of hydrophobic and hydrophilic residues around the alpha-helical structure contributes to the peptide's ability to interact favorably with the hydrophobic interior of the membrane while presenting a hydrophilic face to the aqueous environment or polar headgroups. The interplay between hydrophobicity and amphipathicity is fundamental to the membrane-active properties of Hylin-a1.
Molecular and Cellular Mechanisms of Action of Hylin A1
Membrane Interaction and Disruption Mechanisms
The primary mode of action for Hylin-a1 and its analogs is the perturbation and permeabilization of the cell membrane, leading to the dissipation of essential ion gradients and ultimately cell death. mdpi.comnih.gov This process is driven by the peptide's physicochemical properties, including its net positive charge and amphipathicity, which facilitate its initial electrostatic attraction to the negatively charged components of microbial membranes.
Permeabilization of Microbial Cell Membranes
Hylin-a1 demonstrates potent activity in permeabilizing the membranes of a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com This membrane-disrupting capability is a hallmark of many AMPs and is considered a key factor in their ability to overcome conventional antibiotic resistance mechanisms. nih.gov The peptide's interaction with the membrane leads to the formation of pores or channels, which disrupts the membrane's barrier function and allows for the leakage of intracellular contents. nih.govnih.gov This permeabilization effect has been confirmed through dye leakage assays, where the release of fluorescent markers encapsulated within lipid vesicles is observed upon the addition of Hylin-a1 or its analogs. nih.gov Furthermore, studies have indicated that Hylin-a1's mechanism of destroying the bacterial cell wall is a key part of its bactericidal action. mdpi.com This membrane-disrupting action is not limited to bacteria, as Hylin-a1 has also been shown to inhibit various enveloped viruses, likely through a similar mechanism of action on the viral envelope. mdpi.com
Proposed Pore Formation Models (e.g., Carpet, Toroidal, Barrel-Stave)
Several models have been proposed to describe the mechanism by which antimicrobial peptides like Hylin-a1 form pores in lipid bilayers. The most commonly cited models are the barrel-stave, toroidal pore, and carpet models. While the precise mechanism for Hylin-a1 is still under investigation, its actions are thought to align with the toroidal pore or carpet models.
In the barrel-stave model , the peptides insert perpendicularly into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the aqueous channel. mdpi.comresearchgate.net However, this model is less commonly associated with peptides like Hylin-a1.
The toroidal pore model suggests that the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where both the peptides and the lipid headgroups line the channel. mdpi.comresearchgate.net This model is supported for many AMPs that induce membrane depolarization. mdpi.com
In the carpet model , the peptides accumulate on the surface of the membrane in a carpet-like manner. mdpi.comresearchgate.net Once a threshold concentration is reached, this "carpet" disrupts the membrane integrity, leading to the formation of transient pores or the complete micellization of the membrane. researchgate.net It has been suggested that the carpet mechanism could be considered an extreme manifestation of the toroidal pore mechanism. nih.gov For an analog of Hylin-a1 interacting with zwitterionic vesicles, a proposed mechanism involves the peptide situating itself on the vesicle surface and causing the formation of temporary pores due to irregular lipid packing. nih.gov
Differential Interaction with Anionic vs. Zwitterionic Lipid Bilayers
A crucial aspect of Hylin-a1's mechanism is its preferential interaction with the anionic lipid bilayers characteristic of microbial membranes over the zwitterionic membranes typically found in eukaryotic cells. usp.br This selectivity is primarily driven by electrostatic interactions between the cationic peptide and the negatively charged phospholipids (B1166683), such as phosphatidylglycerol (PG), which are abundant in bacterial membranes. usp.br
Studies comparing the interaction of Hylin-a1 analogs with different model membranes have revealed significant differences. In zwitterionic dipalmitoylphosphatidylcholine (DPPC) vesicles, the affinity of Hylin-a1 analogs was found to be inversely related to their net positive charge. nih.gov Surprisingly, the most positively charged analog, which had the lowest affinity for the zwitterionic membrane and a shallower position in the bilayer, was the most effective at inducing pore formation. nih.gov This suggests a more transient and disruptive interaction with zwitterionic membranes.
Conversely, in anionic membranes, a stronger, more disruptive interaction is observed. usp.br It is proposed that in anionic bilayers, Hylin-a1 and its analogs become more deeply embedded and strongly attached. nih.gov This enhanced interaction with anionic membranes is a key determinant of the peptide's antimicrobial selectivity.
Table 1: Interaction of Hylin-a1 Analogs with Zwitterionic (DPPC) Vesicles
| Hylin-a1 Analog | Net Charge | Affinity for DPPC Bilayers | Position in Bilayer | Pore Formation Efficiency |
| D⁰W⁶Hya1 | +2 | High | Deeper | Less Efficient |
| W⁶Hya1 | +3 | Intermediate | Intermediate | Moderately Efficient |
| K⁰W⁶Hya1 | +4 | Low | Shallower | Most Efficient |
Role of Lipid Packing and Membrane Polarity in Peptide Action
The physical state of the lipid bilayer, including the packing of its lipid acyl chains and the polarity of the headgroup region, significantly influences the activity of Hylin-a1. Studies using anionic DPPG membranes, which can exist in a more ordered (gel) or less ordered (fluid) phase depending on the temperature, have shown that Hylin-a1 and its analogs can interact with and disrupt both phases. usp.br This suggests that the peptide is effective against bacteria with varying membrane fluidity.
The interaction of Hylin-a1 with anionic membranes has been shown to increase the packing of the lipid bilayers. usp.br This effect was observed in both the gel and fluid phases of DPPG membranes, indicating a significant perturbation of the membrane structure. Additionally, these peptides can decrease the polarity of the membrane environment. usp.br The ability of Hylin-a1 to alter these fundamental membrane properties is directly linked to its disruptive mechanism of action.
Interaction with Intracellular Components
While membrane disruption is the primary mechanism of action for Hylin-a1, evidence suggests that it may also exert its antimicrobial effects by interacting with intracellular targets after translocation across the cell membrane.
DNA Binding and Retardation
Research has demonstrated that Hylin-a1 and its analogs can bind to DNA. nih.gov This interaction is concentration-dependent and can lead to the retardation of DNA migration in gel electrophoresis assays. nih.gov Complete DNA retardation has been observed at an approximate antimicrobial peptide to plasmid DNA weight ratio of 17. nih.gov
Table 2: DNA Interaction Properties of Hylin Peptides
| Property | Observation |
| DNA Binding | Concentration-dependent |
| Complete DNA Retardation | Achieved at an AMP/plasmid DNA weight ratio of ~17 |
| Proposed Binding Mechanism | Penetration of Tryptophan residues into the DNA double helix |
Inhibition of Nucleic Acid Synthesis (Proposed)
The precise intracellular mechanisms of Hylin-a1 are not fully elucidated, and its primary mode of action against bacteria is generally attributed to membrane disruption. nih.gov However, some research into the broader family of antimicrobial peptides (AMPs), and analogs of Hylin-a1, suggests that interactions with intracellular targets, including nucleic acids, could represent a secondary mechanism. researchgate.net
Studies on Hylin-a1 analogs have demonstrated an ability to bind to DNA. nih.gov These experiments showed that the peptides could deeply penetrate the hydrophobic pockets of the DNA double helix. nih.gov This interaction was strong enough to cause complete DNA retardation in electrophoresis assays at sufficient peptide concentrations. nih.gov While this research was conducted on analogs and not Hylin-a1 itself, it raises the possibility that Hylin-a1 could also interfere with nucleic acid dynamics. researchgate.netnih.gov It is proposed that after disrupting the cell membrane, the peptide could enter the cytoplasm and interact with DNA or RNA, potentially inhibiting replication or transcription processes. creative-biolabs.comlibretexts.org This remains a proposed mechanism that requires further direct investigation for Hylin-a1.
Antiviral Mechanisms of Action
Hylin-a1 exhibits broad-spectrum antiviral activity, which has been demonstrated against a wide range of enveloped respiratory viruses. mdpi.comresearchgate.netnih.gov Its efficacy is significant against viruses such as coronaviruses (HCoV-229E and SARS-CoV-2), measles virus (MeV), human parainfluenza virus type 3 (HPIV-3), Respiratory Syncytial Virus (RSV), influenza virus, and members of the Herpesviridae family. mdpi.comnih.govnih.gov Conversely, the peptide shows a lack of activity against non-enveloped viruses, indicating that its primary target is the viral envelope. mdpi.comresearchgate.net
The principal antiviral mechanism of Hylin-a1 is the direct inactivation of viral particles through damage to the viral envelope. mdpi.comnih.govresearchgate.net This virucidal action is thought to stem from the peptide's physicochemical properties. mdpi.com Hylin-a1's amphipathic nature and positive charge may facilitate an interaction with the anionic phospholipids present on the surface of the viral membrane. mdpi.com This interaction is hypothesized to disrupt the integrity and architecture of the envelope, rendering the viral particle non-infectious. mdpi.com This mechanism is analogous to its bactericidal effect, where it destroys the bacterial cell wall. mdpi.comnih.gov The effectiveness of this direct action is highlighted in virus pre-treatment assays, where incubating the virus with the peptide before cell exposure leads to a significant reduction in infectivity. mdpi.com
| Virus | Virus Family | Reported Effect | 50% Inhibitory Concentration (IC50) |
|---|---|---|---|
| Human Coronavirus 229E (HCoV-229E) | Coronaviridae | Inhibition of infectivity in a dose-dependent manner. mdpi.com | 12.5 µM mdpi.com |
| SARS-CoV-2 | Coronaviridae | Inhibition of infectivity in a dose-dependent manner. mdpi.com | 25 µM mdpi.com |
| Measles Virus (MeV) | Paramyxoviridae | Enhanced antiviral activity in co-treatment assays. nih.gov | 12.5 µM nih.gov |
| Human Parainfluenza Virus type 3 (HPIV-3) | Paramyxoviridae | Enhanced antiviral activity in co-treatment assays. nih.gov | 8 µM nih.gov |
| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | Blocks infection at early stages. nih.govresearchgate.net | Not specified |
| Herpes Simplex Virus 2 (HSV-2) | Herpesviridae | Blocks infection at early stages. nih.govresearchgate.net | Not specified |
Beyond direct virucidal activity, Hylin-a1 can interfere with the initial steps of the viral life cycle, namely attachment and entry into the host cell. nih.govnih.govresearchgate.net This suggests a dual mechanism of antiviral action. mdpi.com Studies on Herpes Simplex Virus (HSV-1 and HSV-2) indicate that Hylin-a1 blocks the infection by interfering at these early stages. nih.govresearchgate.net
A more specific interaction has been identified in its activity against Respiratory Syncytial Virus (RSV). mdpi.comnih.gov Hylin-a1 was found to target the RSV fusion (F) protein, a critical component of the virus's machinery for entering host cells. mdpi.com By interacting with the F protein, Hylin-a1 inhibits the process of membrane fusion, thereby preventing the viral genome from being released into the cell and halting the infection. mdpi.comnih.gov This dose-dependent inhibition of the F protein's function demonstrates a targeted mechanism that complements the peptide's non-specific disruption of the viral envelope. mdpi.comnih.gov
Antibiofilm Mechanisms
Hylin-a1 has demonstrated potential as an agent against bacterial biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics. nih.gov The peptide's mechanism of action appears to be most effective during the initial stages of biofilm formation. researchgate.netresearchgate.net
A critical step in the formation of a biofilm is the initial attachment of planktonic bacterial cells to a surface. nih.gov Research has shown that Hylin-a1 can effectively inhibit this process. nih.gov In studies using Staphylococcus aureus, Hylin-a1 demonstrated a significant capacity to prevent the initial cell attachment required for biofilm development. nih.gov A 50% inhibition of attachment was achieved at a peptide concentration as low as 1.5 µM. nih.gov This suggests that Hylin-a1 interferes with the factors or structures on the bacterial surface that mediate adhesion. nih.gov
| Biofilm Stage | Hylin-a1 Activity | Key Finding |
|---|---|---|
| Initial Cell Attachment | Inhibitory nih.gov | Achieved 50% inhibition at a concentration of 1.5 µM. nih.gov |
| Biofilm Formation/Development | No significant inhibitory effect reported in one study. nih.gov | The peptide did not inhibit the maturation of the biofilm. nih.gov |
| Biofilm Degradation | No significant inhibitory effect reported in one study. nih.gov | The peptide was unable to degrade pre-formed, mature biofilms. nih.gov |
While Hylin-a1 is effective at preventing the initial steps of biofilm formation, its impact on established biofilms is less pronounced. nih.gov One study on S. aureus found that the peptide did not exhibit a significant inhibitory effect on the later stages of biofilm formation or on the degradation of pre-formed, mature biofilms. nih.gov This indicates that the therapeutic window for Hylin-a1 as an antibiofilm agent may be primarily preventative, targeting bacteria before they can establish a resilient biofilm community. nih.gov It is worth noting, however, that some engineered analogs of Hylin-a1 have shown increased anti-biofilm activities, suggesting that modifications to the peptide's structure could enhance its ability to combat mature biofilms. nih.gov
Immunomodulatory Mechanisms (in vitro models)
Hylin-a1 has demonstrated significant immunomodulatory activity in in vitro models of bacterial infection, specifically in its capacity to regulate the production of key inflammatory cytokines. Research has focused on the effects of Hylin-a1 on human keratinocytes, which represent a primary line of defense against invading pathogens in the skin.
In a notable study, the influence of Hylin-a1 on the inflammatory response of human keratinocyte (HaCaT) cells to Staphylococcus aureus (S. aureus) infection was investigated. nih.gov Upon infection with S. aureus, there was a consistent and marked increase in the gene expression of the pro-inflammatory cytokines Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov These cytokines are pivotal in orchestrating the inflammatory cascade in response to bacterial pathogens.
Treatment of the infected keratinocytes with Hylin-a1 at its Minimum Inhibitory Concentration (MIC) of 6.25 µM resulted in a noteworthy reduction in the expression levels of these cytokine genes. nih.gov This finding indicates that Hylin-a1 can effectively modulate the host's inflammatory response to bacterial infection. The downregulation of IL-8, IL-6, and IL-1β suggests that Hylin-a1 may help to mitigate an excessive inflammatory reaction, which can often lead to tissue damage. The study highlighted that the inhibition of bacterial invasion by Hylin-a1 led to a diminished level of the cytokine response that is typically observed during S. aureus infection. nih.gov
| Experimental Model | Bacterial Stimulus | Hylin-a1 Concentration | Affected Cytokines | Observed Effect on Cytokine Gene Expression |
| Human Keratinocytes (HaCaT cells) | Staphylococcus aureus | 6.25 µM (MIC) | IL-8, IL-6, IL-1β | Remarkable Reduction |
Spectrum of Biological Activity of Hylin A1
Antibacterial Activity
Hylin-a1 exhibits significant activity against a wide range of both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.
Hylin-a1 has shown potent inhibitory effects against several clinically relevant Gram-positive bacteria. Research indicates that the peptide is particularly active against species such as Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Staphylococcus epidermidis, and Streptococcus mutans.
Studies have determined the Minimum Inhibitory Concentration (MIC) for Hylin-a1 against these bacteria, with values generally ranging from 6.25 to 25 μM. For Staphylococcus aureus (ATCC 6538), the MIC has been consistently reported as 6.25 μM. Similarly, its activity against other Gram-positive pathogens has been established, with MIC values of 8 μM for S. aureus, 16 μM for E. faecalis, and 8 μM for B. subtilis. The peptide also interfered with the activity of other Gram-positive bacteria with MIC values ranging from 6.25 to 25 μM.
| Bacterium | Strain | MIC (μM) | Source |
|---|---|---|---|
| Staphylococcus aureus | ATCC 6538 | 6.25 | |
| Staphylococcus aureus | - | 8 | |
| Enterococcus faecalis | - | 16 | |
| Bacillus subtilis | - | 8 | |
| Staphylococcus epidermidis | ATCC | 6.25 - 25 | |
| Streptococcus mutans | ATCC | 6.25 - 25 |
Hylin-a1 also displays a broad spectrum of activity against Gram-negative bacteria, although sometimes at higher concentrations compared to its effect on Gram-positive species. Its efficacy has been documented against pathogens like Escherichia coli and Pseudomonas aeruginosa.
The MIC values for Hylin-a1 against these Gram-negative bacteria have been reported to be 32 μM for Escherichia coli and 64 μM for Pseudomonas aeruginosa. Another study confirmed its activity against these bacteria without specifying the exact MIC values. Research has also focused on carbapenem-resistant strains of E. coli and Klebsiella pneumoniae, demonstrating MICs ranging from 6.25 to 25 μM.
| Bacterium | Strain | MIC (μM) | Source |
|---|---|---|---|
| Escherichia coli | - | 32 | |
| Escherichia coli | ATCC 25992 | 25 | |
| Pseudomonas aeruginosa | - | 64 | |
| Klebsiella pneumoniae | ATCC 10031 | 6.25 |
A significant aspect of Hylin-a1's potential is its effectiveness against multi-drug resistant bacteria. The peptide has demonstrated potent activity against strains that are a major concern for public health.
Specifically, Hylin-a1 shows improved antimicrobial effect against β-lactamase-resistant and Methicillin-Resistant Staphylococcus aureus (MRSA), with a reported MIC value of 3.125 μM. This is a notable increase in potency compared to its effect on multi-sensitive S. aureus strains (MIC of 6.25 µM).
Furthermore, Hylin-a1 and its analogs have been investigated for their activity against carbapenem-resistant Gram-negative bacteria. Studies have shown that Hylin-a1 exhibits strong antibacterial activity against carbapenem-resistant Escherichia coli and Klebsiella pneumoniae, with MIC values ranging from 6.25 to 25 μM. Analogs of Hylin-a1 have also displayed significant efficacy against carbapenem-resistant Acinetobacter baumannii, with MICs as low as 2–16 μM.
| Resistant Strain | MIC (μM) | Source |
|---|---|---|
| β-lactamase-resistant Staphylococcus aureus | 3.125 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.125 | |
| Carbapenem-Resistant Escherichia coli | 6.25 - 25 | |
| Carbapenem-Resistant Klebsiella pneumoniae | 6.25 - 25 |
The mode of action of Hylin-a1 appears to be strain-dependent, exhibiting both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) properties. Against most tested strains of S. aureus, Hylin-a1 exerted a bacteriostatic action, achieving 90% inhibition at a concentration of 6.25 μM. However, it did not show bactericidal activity against most clinical isolates of S. aureus.
In contrast, against the ATCC 6538 strain of S. aureus, Hylin-a1 demonstrated a bactericidal effect, with the Minimum Bactericidal Concentration (MBC) being equal to its MIC (6.25 μM). It also showed bactericidal activity against specific carbapenem-resistant clinical isolates, including K. pneumoniae 1711, K. pneumoniae 1745, and E. coli 11228, with an MBC of 50 μM. Some studies have concluded that the peptide exerts a bactericidal action against S. aureus by destroying the bacterial cell wall. A derivative, Lys-a1, is also classified as a bactericidal agent based on its MBC/MIC ratio.
Time-kill assays confirm that Hylin-a1 can rapidly affect bacterial viability. Against S. aureus, the peptide demonstrated both bacteriostatic and bactericidal actions, with degradation and destruction of the bacteria observed after only 1 hour of treatment.
Against Gram-negative bacteria, Hylin-a1 also shows time-dependent killing. At twice its MIC (2x MIC), it effectively kills K. pneumoniae (at 12.5 μM) and E. coli (at 50 μM). A derivative of Hylin-a1, known as Lys-a1, was shown to achieve a 99.99% reduction in viable cells of foodborne E. coli and Klebsiella spp. within 180 to 240 minutes.
Antifungal Activity
In addition to its antibacterial properties, Hylin-a1 possesses antifungal capabilities. The peptide has been reported to be active against various fungal species, including Candida albicans, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans.
The reported MIC for Hylin-a1 against Candida species is 16.7 μM for both C. albicans and C. krusei, and 67 μM for C. parapsilosis. Studies on its effect against C. albicans showed that at a concentration of 1024 µg/mL, it could reduce cellular viability by 73% after 24 hours.
| Fungus | MIC (μM) | Source |
|---|---|---|
| Candida albicans | 16.7 | |
| Candida krusei | 16.7 | |
| Candida parapsilosis | 67 |
Activity against Candida species (C. albicans, C. krusei, C. parapsilosis)
Hylin-a1 has demonstrated notable antifungal properties against various Candida species, which are common opportunistic fungal pathogens in humans. Research indicates that this peptide is effective against Candida albicans, Candida krusei, and Candida parapsilosis. The activity of Hylin-a1 is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the microorganism.
Studies have reported specific MIC values for Hylin-a1 against these Candida species. For both C. albicans and C. krusei, the MIC has been recorded at 16.7 μM. In the case of C. parapsilosis, a higher concentration is required, with a reported MIC of 67 μM. One study also noted that at a concentration of 1024 µg/mL, Hylin-a1 reduced the cellular viability of C. albicans by 73% after 24 hours of treatment.
| Candida Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| C. albicans | 16.7 μM |
| C. krusei | 16.7 μM |
| C. parapsilosis | 67 μM |
Activity against Cryptococcus neoformans
In addition to its effects on Candida, Hylin-a1 has also been shown to be active against Cryptococcus neoformans. This encapsulated yeast is another significant opportunistic fungal pathogen, known for causing cryptococcosis, a potentially life-threatening disease, particularly in immunocompromised individuals. The broad-spectrum antimicrobial activity of Hylin-a1 extends to this clinically relevant fungus, highlighting its potential as a versatile antifungal agent.
Antiviral Activity
Broad-Spectrum Antiviral Effect against Enveloped Respiratory Viruses (e.g., SARS-CoV-2, HCoV-229E, Measles Virus, HPIV-3, RSV, Influenza Virus H1N1)
Hylin-a1 exhibits potent and broad-spectrum antiviral activity against a range of enveloped respiratory viruses that pose significant threats to public health. Research has demonstrated its efficacy in inhibiting the infectivity of several human pathogens, including coronaviruses such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Coronavirus 229E (HCoV-229E). The peptide was found to inhibit the replication of both HCoV-229E and SARS-CoV-2 in a dose-dependent manner, with 50% inhibitory concentrations (IC50) of 12.5 μM and 25 μM, respectively.
The antiviral spectrum of Hylin-a1 also includes other major respiratory viruses such as the Measles Virus (MeV), Human Parainfluenza Virus type 3 (HPIV-3), Respiratory Syncytial Virus (RSV), and Influenza A virus (H1N1). The primary mechanism of this antiviral action is believed to be the disruption of the viral envelope, which is a common feature among all these viruses. By damaging this outer layer, Hylin-a1 effectively inactivates the viral particles, preventing them from infecting host cells. This direct action on the virus particle suggests a strong virucidal potential.
| Virus | Reported Activity |
|---|---|
| SARS-CoV-2 | Inhibitory Effect (IC50 = 25 μM) |
| HCoV-229E | Inhibitory Effect (IC50 = 12.5 μM) |
| Measles Virus (MeV) | Significant Inhibitory Effect |
| Human Parainfluenza Virus type 3 (HPIV-3) | Significant Inhibitory Effect |
| Respiratory Syncytial Virus (RSV) | Significant Inhibitory Effect |
| Influenza Virus H1N1 | Significant Inhibitory Effect |
Specificity against Enveloped Viruses (Lack of Activity against Non-Enveloped Viruses)
A key characteristic of Hylin-a1's antiviral activity is its specificity for enveloped viruses. Studies have shown that while it is highly effective against a variety of enveloped viruses, it does not exhibit activity against non-enveloped viruses. Specifically, research demonstrated that Hylin-a1 had no effect on the infectivity of the non-enveloped Coxsackievirus B3 (CVB3). This finding strongly supports the hypothesis that the primary target of Hylin-a1 is the viral envelope. The lack of a lipid envelope in viruses like CVB3 renders them insensitive to the peptide's disruptive mechanism of action. This specificity underscores the targeted nature of Hylin-a1's antiviral effects.
Antiherpetic Activity against Herpes Simplex Virus Types 1 and 2 (HSV-1, HSV-2), including Acyclovir-Resistant Strains
Hylin-a1 has demonstrated significant antiherpetic properties, effectively inhibiting both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Its mechanism of action is directed at the early stages of the viral life cycle, where it interferes with the virus's ability to infect host cells. It is believed that Hylin-a1 directly targets and damages the viral membrane, thereby blocking viral entry.
Structure Activity Relationship Studies and Peptide Engineering
Impact of N-Terminal Modifications on Hylin-a1's Activity and Structure
Studies have investigated the influence of modifications at the N-terminus of Hylin-a1 on its biological activity, membrane interaction, and secondary structure. Evaluating analogues with the introduction of an acetyl group, Asp, or Lys residues at the N-terminus has provided insights into these relationships. The antimicrobial activities of these modified peptides have been assessed against various bacterial and fungal species. Different results were observed depending on the residue added at the N-terminal. For instance, the addition of a Lys residue at the N-terminus showed distinct effects compared to modifications with an acetyl group or an Asp residue. guidetopharmacology.org Introducing different charges at the N-terminal end of Hylin-a1 has been explored as a strategy to improve its antimicrobial effect. nih.gov A peptide carrying a positive charge at the N-terminus demonstrated increased activity against bacteria and fungi when compared to the unmodified peptide. nih.gov Conformational properties of these peptides have been investigated using techniques like Circular Dichroism (CD) spectroscopy. CD experiments have shown that while the peptides may have a random structure in water, they acquire an ordered structure, primarily α-helical, in membrane-mimicking environments such as trifluoroethanol (TFE) or zwitterionic micelles (LPC). guidetopharmacology.org These findings suggest that the N-terminal region of Hylin-a1 plays a key role in its antibacterial action against different types of bacteria. guidetopharmacology.org
Role of Peptide Net Charge and Hydrophobicity in Antimicrobial Efficacy
The net charge and hydrophobicity are critical physicochemical properties that significantly influence the antimicrobial efficacy and membrane interactions of AMPs, including Hylin-a1. Antimicrobial peptides are typically small, amphipathic molecules with a net positive charge. wikidoc.org An appropriate balance between hydrophobicity and a net positive charge is often associated with activity against bacteria. uni.lu The peptide net charge has been found to play a key role in the interaction of peptides from the Hylin-a1 family with lipid bilayers. uni.lu
Increasing the net charge and the number of positively charged residues, such as Lysine (B10760008) (Lys, K), can enhance the membrane binding of AMPs due to electrostatic interactions, leading to improved antibacterial activity. wikidoc.org Studies on Hylin-a1 analogues have shown that substituting residues with Lysine increased the net charge value. wikidoc.org This increase in positive charge in lysine-substituted analogues, such as Hylin a1-11K and Hylin a1-15K (with reported net charges of +4 and +5, respectively), resulted in broad-spectrum antibacterial and anti-biofilm potentials. wikidoc.orgnih.gov
Hydrophobicity also plays a crucial role in the antimicrobial activity of AMPs. wikidoc.org The amount and location of hydrophobic and positively charged amino acid residues are important in regulating the structural characteristics, such as α-helicity and amphipathicity, of amphipathic α-helical cationic AMPs. wikidoc.org Increasing amphipathicity can lead to non-selective membrane disruption and increased toxicity against mammalian cells, while increased hydrophobicity has been shown to enhance hemolytic activity. wikidoc.org However, a balance between positive charge and hydrophobicity, if it does not negatively affect the alpha-helical structure, can potentially improve antifungal activity without reducing antibacterial activity. wikidoc.org
Design of Hylin-a1 Analogues for Modified Biological Activities
The design and synthesis of Hylin-a1 analogues have been actively pursued to modify and potentially improve its biological activities, particularly to reduce cytotoxicity while retaining or enhancing antimicrobial efficacy. Analogues have been designed based on the parent Hylin-a1 sequence with specific amino acid substitutions. nih.gov For example, analogues substituted with alanine (B10760859) and lysine have been created to decrease toxicity and maintain antimicrobial efficacy. nih.gov These substitutions can lead to the formation of amphipathic α-helical structures in membrane-mimicking environments and influence hydrophobic moments and net charges. nih.gov
Specific lysine-substituted analogues, Hylin a1-11K and Hylin a1-15K, have demonstrated broad-spectrum antimicrobial activity and anti-biofilm activity against carbapenem-resistant Acinetobacter baumannii. nih.govnih.gov These analogues showed lower hemolytic effects and improved mammalian cell selectivity compared to the parent Hylin-a1. nih.govnih.gov Permeability assays indicated that these analogues eliminate bacteria by binding to lipopolysaccharide (LPS) and disrupting the bacterial membrane. nih.govnih.gov Recent studies have reported remarkably low Minimum Inhibitory Concentration (MIC) values (2–16 μM) for Hylin-a1 analogs against A. baumannii, including carbapenem-resistant strains. unito.it The analysis of Hylin-a1 and its analogues for their ability to interfere with Acinetobacter baumannii infection has confirmed promising results. nih.govnih.gov
Synergistic Effects with Conventional Antimicrobial Agents (e.g., Meropenem)
The potential for synergistic effects between Hylin-a1 and conventional antimicrobial agents like meropenem (B701) has been investigated, particularly against challenging pathogens such as carbapenem-resistant Enterobacteriaceae. Checkerboard assays are commonly used to examine the interaction between Hylin-a1 and meropenem and determine if the combination results in synergistic, additive, or antagonistic effects. wikipedia.orgmims.com
Studies have demonstrated synergistic effects of Hylin-a1 with meropenem against carbapenem-resistant Escherichia coli and Klebsiella pneumoniae. wikipedia.orgmims.comnih.govcsic.esuni-freiburg.de These findings suggest that combining Hylin-a1 with meropenem could be a promising strategy to combat infections caused by these resistant bacterial strains. The synergistic interaction allows for potentially lower concentrations of each agent to be used, which could help reduce toxicity and the development of resistance. wikipedia.org Research has highlighted the synergistic effects of amphibian AMPs, including Hylin-a1, with meropenem as a promising approach against Gram-negative bacterial infections. mims.comnih.govcsic.es
Computational and Theoretical Investigations of Hylin A1
Molecular Dynamics Simulations for Peptide-Membrane Interactions
Molecular dynamics (MD) simulations have been extensively used to study the interaction of Hylin-a1 and its analogues with model membranes, providing insights into the structural changes and membrane perturbation mechanisms. Studies utilizing MD simulations have investigated the interaction of Hylin-a1 peptide analogs with micelles, which serve as membrane-mimicking environments mdpi.commdpi.com. These simulations, often combined with nuclear magnetic resonance (NMR) spectroscopy, have shown that Hylin-a1 analogues can form alpha-helical structures when interacting with membrane-like environments researchgate.netmdpi.comnih.gov.
The interaction with different types of micelles, such as dodecylphosphatidylcholine (DPC) and sodium dodecylsulphate (SDS) micelles, has been explored. For instance, studies on W6-Hylin-a1 analogs (HyAc, HyK, and HyD) interacting with DPC micelles revealed that all three peptides adopted a unique alpha-helix structure and reached the micelle's core, suggesting that N-terminal modifications did not impede interaction with zwitterionic surfaces mdpi.commdpi.com. However, interactions with SDS micelles showed variations, with only HyAc and HyK peptides penetrating the core while HyD remained at the surface mdpi.commdpi.com.
Furthermore, MD simulations have been employed to understand the interaction of Hylin-a1 family peptides with models of eukaryotic membranes (zwitterionic) and bacterial membranes (anionic) researchgate.net. These studies highlight that peptides from the Hylin a1 family strongly interact with model membranes, with the peptide's net charge playing a key role in these interactions researchgate.netresearchgate.net. For example, a more cationic analogue (K0W6Hya1) showed lower affinity to PC vesicles compared to peptides with lower net charges, but induced greater vesicle disruption and leakage researchgate.net. The stability of the alpha-helical structure upon membrane interaction is considered important for the peptide's insertion into the membrane's hydrophobic core during permeabilization mdpi.commdpi.com.
Computational models have also been developed to monitor membrane potential changes, which can be influenced by peptide interactions, although this is a broader application not limited to Hylin-a1 specifically.
Computational Modeling of Peptide Self-Assembly and Aggregation
Computational modeling, including MD simulations, is a valuable tool for investigating peptide self-assembly and aggregation. While the provided search results focus more on Hylin-a1's interaction with pre-formed membranes rather than its de novo self-assembly or aggregation in solution, the principles and techniques of computational modeling are applicable to understanding these phenomena in AMPs.
Computational studies on other peptides, such as beta-amyloid, have utilized MD simulations to model self-assembly and aggregation, exploring factors like peptide concentration, solvent conditions, and the presence of other molecules. These simulations can provide insights into the initial stages of aggregation, the formation of various aggregate structures (e.g., oligomers, fibrils), and the forces driving these processes.
For AMPs like Hylin-a1, understanding self-assembly and aggregation is crucial because these processes can influence their availability, membrane interaction mechanisms, and potential toxicity. Computational models can help predict the propensity of Hylin-a1 or its analogues to aggregate under different conditions and how modifications to the peptide sequence might affect this behavior. Although specific detailed findings on Hylin-a1 self-assembly modeling were not extensively present in the immediate search results, the general application of MD simulations and related computational techniques in studying peptide aggregation is well-established in the field.
In Silico Approaches in Structure-Activity Relationship Prediction
In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used in peptide research to predict the biological activity of peptides based on their structural and physicochemical properties. These methods aim to establish mathematical models that correlate molecular descriptors with observed biological effects, such as antimicrobial activity or membrane lytic ability.
For Hylin-a1 and its analogues, in silico SAR prediction can help identify key structural features that contribute to their activity and selectivity. Studies on Hylin-a1 analogues have explored the impact of modifications, such as amino acid substitutions and N-terminal modifications, on their antimicrobial and hemolytic activities researchgate.net. In silico analysis, often integrated with experimental validation, has been used to understand how changes in net charge, hydrophobicity, and amphipathicity influence peptide-membrane interactions and biological function researchgate.net.
For example, increasing the positive charge of Hylin-a1 analogues by adding lysine (B10760008) residues has been shown to influence their interaction with membranes and their activity against specific bacteria. In silico tools can predict the effect of such modifications on peptide properties and help prioritize candidates for synthesis and experimental testing. While the search results did not provide specific QSAR models developed solely for Hylin-a1, the general application of in silico SAR in designing and optimizing AMPs, including those from the hylin family (like hylin-Pul3 derivatives), is evident. This involves correlating structural parameters with predicted bioactivity and properties like hemolytic activity.
Neural Network-Assisted Design of Peptide Analogues
Neural networks and other machine learning techniques are increasingly being applied in peptide design to predict properties and guide the creation of novel sequences with desired characteristics. These data-driven approaches can learn complex relationships between peptide sequence, structure, and activity from large datasets, potentially enabling the design of peptides that are difficult to achieve through traditional rule-based methods.
While a specific study detailing the sole use of neural networks for designing Hylin-a1 analogues was not prominently found, the application of neural networks in guiding the computer design of new peptides with desired properties, including AMPs, has been reported. For instance, neural network-assisted methods have been used to design de novo AMPs with predicted bacteriostatic effects.
In the context of Hylin-a1 research, neural networks could be employed to predict the activity or toxicity of potential analogues based on their sequences, allowing for the virtual screening of a vast number of possible modifications. This can significantly accelerate the lead optimization process. Machine learning models have been shown to be effective in predicting the bioactivity and selectivity of designed AMPs, such as hylin-Pul3 derivatives. This suggests the potential for similar approaches in the design and optimization of Hylin-a1 analogues, aiming for enhanced antimicrobial efficacy and reduced host cell toxicity. The integration of neural networks with other computational methods, like MD simulations and SAR analysis, can create powerful pipelines for rational peptide design.
Data Table: Computational Studies on Hylin-a1 and Analogues
| Study Focus Area | Computational Methods Used | Key Findings (Related to Hylin-a1/Analogues) | Relevant Citations |
| Peptide-Membrane Interactions | Molecular Dynamics Simulations, NMR Spectroscopy | Formation of alpha-helical structures in membrane-mimicking environments; Differential interaction with zwitterionic and anionic micelles. | mdpi.comresearchgate.netmdpi.comnih.gov |
| Peptide-Membrane Interactions | Molecular Dynamics Simulations, Fluorescence, CD, NMR | Hylin a1 acquires amphipathic α-helix in membrane-like environments; Different affinity for zwitterionic/anionic membranes. | researchgate.netnih.gov |
| Peptide-Membrane Interactions | Experimental (Fluorescence Leakage) complemented by prior computational insights | Peptide net charge influences affinity to PC vesicles and membrane disruption/leakage. | researchgate.net |
| Analogue Design and SAR Prediction | In silico analysis, Experimental validation | Impact of amino acid substitutions and charge on antimicrobial and hemolytic activity. | researchgate.net |
| Analogue Design and Bioactivity Prediction | In silico screening, Machine Learning Models, Rational Design | Prediction of bioactivity and selectivity for hylin-Pul3 derivatives based on structural modifications. | |
| General Peptide Design | Neural Network-Assisted Design | Use of neural networks to guide the computer design of new peptides with desired properties. |
Emerging Research Applications of Hylin A1
Potential as a Template for Novel Antimicrobial and Antiviral Agents
Hylin-a1 has demonstrated potent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net This broad-spectrum activity, coupled with its peptide nature, makes it a promising template for the design of novel antimicrobial agents. Research has shown its ability to interfere with the growth of Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, among others. mdpi.com Minimum Inhibitory Concentration (MIC) values vary depending on the specific microorganism.
Table 1: Antimicrobial Activity of Hylin-a1 (Selected Examples)
| Microorganism | MIC (µM) | Source |
| Staphylococcus aureus | 8 | mdpi.com |
| Enterococcus faecalis | 16 | mdpi.com |
| Escherichia coli | 32 | mdpi.com |
| Pseudomonas aeruginosa | 64 | mdpi.com |
| Candida albicans | 16.7 | mdpi.com |
| Candida krusei | 16.7 | mdpi.com |
| Candida parapsilosis | 67 | mdpi.com |
| Staphylococcus aureus ATCC | 6.25 | mdpi.com |
| Staphylococcus aureus clinical isolates | 3.125 - 6.25 | mdpi.com |
| Klebsiella pneumoniae | 6.25-12.5 | mdpi.com |
| Escherichia coli | 12.5-25 | mdpi.com |
Beyond its antibacterial and antifungal properties, Hylin-a1 has also shown significant antiviral potential, particularly against enveloped viruses. mdpi.comoup.com Studies have indicated its activity against a variety of respiratory viruses, including SARS-CoV-2, HCoV-229E, measles virus, human parainfluenza virus type 3, respiratory syncytial virus (RSV), and influenza virus H1N1. mdpi.com The peptide appears to exert its antiviral effect by targeting and damaging the viral envelope, interfering with early stages of infection. mdpi.comoup.com Research has also explored its activity against members of the Herpesviridae family, such as Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), including acyclovir-resistant strains. oup.comresearchgate.netnih.gov
Table 2: Antiviral Activity of Hylin-a1 (Selected Examples)
| Virus type | Activity observed | Mechanism suggested | Source |
| Enveloped respiratory viruses (SARS-CoV-2, HCoV-229E, Measles, HPIV-3, RSV, Influenza H1N1) | Inhibitory effect on infectivity | Damages viral envelope | mdpi.com |
| HSV-1, HSV-2 | Blocks early stages of infection | Damages viral membrane | oup.comresearchgate.netnih.gov |
| Non-enveloped viruses (Coxsackievirus B3) | No effect | - | mdpi.com |
Modifications to the Hylin-a1 sequence have been explored to optimize its activity and reduce potential toxicity. nih.govmdpi.com For instance, modifications at the N-terminus, such as the addition of a lysine (B10760008) residue, have been shown to influence its antimicrobial activity and hydrophilicity. nih.govmdpi.com Analogues with substitutions have demonstrated improved stability and enhanced antibacterial and anti-biofilm activities against carbapenem-resistant Acinetobacter baumannii. mdpi.comnih.gov
Role in Understanding Host Defense Peptide Mechanisms
As a host defense peptide (HDP), Hylin-a1 serves as a valuable model for understanding the mechanisms by which these innate immune molecules function. mdpi.comresearchgate.net HDPs are crucial components of the innate immune system, acting as a first line of defense against invading microorganisms. mdpi.comresearchgate.netpagepressjournals.org Hylin-a1's mechanism of action is believed to involve interaction with microbial membranes, leading to disruption and cell lysis. researchgate.netusp.br Suggested mechanisms include the formation of pores in the membrane, potentially via 'carpet-like', 'toroidal', or 'barrel-stave' models. researchgate.net
Studies investigating the interaction of Hylin-a1 with model membranes, including zwitterionic and anionic lipid compositions, have provided insights into its membrane-disrupting capabilities. usp.bribict.brrcsb.org The peptide's ability to acquire an amphipathic α-helical structure upon interacting with a membrane-like environment is considered key to its function. rcsb.orgnih.gov Furthermore, research suggests that Hylin-a1 peptides may also interact with intracellular components, such as DNA, potentially contributing to their antibacterial action, although further investigation is needed to fully elucidate these mechanisms. usp.br
Applications in Combating Antimicrobial Resistance
The increasing global threat of antimicrobial resistance (AMR) has driven the search for novel agents with different mechanisms of action compared to conventional antibiotics. mdpi.compagepressjournals.orgnih.gov Hylin-a1, with its membrane-targeting mechanism, presents a promising avenue for combating resistant pathogens. mdpi.com Research has specifically evaluated its activity against antibiotic-resistant strains, including multi-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumoniae. mdpi.comresearchgate.netmdpi.comnih.govnih.govdntb.gov.ua
Studies have shown that Hylin-a1 can effectively inhibit the growth of β-lactam- and methicillin-resistant S. aureus at relatively low concentrations. mdpi.comresearchgate.netnih.gov Furthermore, research indicates that Hylin-a1 and its analogues exhibit antibacterial and anti-biofilm activity against carbapenem-resistant Acinetobacter baumannii. mdpi.comnih.gov The ability of Hylin-a1 to interfere with biofilm formation, particularly in the initial stages of cell attachment, is another important aspect in combating resistance, as biofilms contribute significantly to persistent infections and reduced antibiotic efficacy. mdpi.com Research also suggests potential synergistic effects when Hylin-a1 is combined with existing antibiotics like meropenem (B701) against carbapenem-resistant strains. mdpi.com
Table 3: Activity of Hylin-a1 against Resistant Strains (Selected Examples)
| Bacterial Strain | Activity Observed | Source |
| Multi-resistant Staphylococcus aureus | Significant inhibition of growth, including β-lactam- and methicillin-resistant strains | mdpi.comresearchgate.netnih.gov |
| Carbapenem-resistant Acinetobacter baumannii | Antibacterial and anti-biofilm activity | mdpi.comnih.gov |
| Carbapenem-resistant Escherichia coli and Klebsiella pneumoniae | Antibacterial activity, inhibits initial biofilm attachment, synergistic effect with meropenem | mdpi.comdntb.gov.ua |
The distinct membrane-disrupting mechanism of Hylin-a1 makes it less likely to face the same resistance mechanisms that affect antibiotics targeting specific intracellular processes. This characteristic positions Hylin-a1 and peptides derived from it as valuable candidates in the ongoing effort to develop new strategies against drug-resistant infections. mdpi.compagepressjournals.org
Future Research Directions for Hylin A1
Advanced Spectroscopic Studies of Membrane Interaction
Previous research indicates that Hylin-a1 and its analogues interact with both bacterial and model eukaryotic membranes researchgate.netnih.govnih.govresearchgate.net. Circular dichroism studies suggest that the peptide adopts an α-helical structure upon interaction with bacterial membranes researchgate.netnih.gov. Investigations using fluorescence and differential scanning calorimetry have provided insights into the depth of peptide penetration and its effects on bilayer properties nih.govresearchgate.net.
Future research should employ advanced spectroscopic techniques to gain a more detailed, high-resolution understanding of Hylin-a1's interaction with various membrane types. Techniques such as solid-state NMR, sum-frequency generation spectroscopy, and advanced fluorescence microscopy could provide atomic-level details on peptide conformation, orientation, insertion depth, and the dynamic effects on lipid bilayers under conditions mimicking different physiological environments (e.g., varying lipid compositions, pH, and ionic strength). Comparing interactions with bacterial membranes (rich in anionic lipids like LPS) versus host cell membranes (zwitterionic) at a finer level will be crucial for understanding the basis of its selectivity (or lack thereof) and guiding the design of less toxic analogues.
Comprehensive Analysis of DNA-Binding Mechanisms
Studies on Hylin-a1 analogues have revealed their ability to interact with calf-thymus DNA, suggesting penetration into hydrophobic pockets of the DNA double helix and displacement of DNA-bound dyes nih.govresearchgate.net. DNA electrophoresis experiments further support this interaction, showing concentration-dependent binding and retardation of DNA migration nih.govresearchgate.net. This interaction with DNA may contribute to the observed toxicity of Hylin-a1 towards eukaryotic cells nih.govresearchgate.net.
A comprehensive analysis of Hylin-a1's DNA-binding mechanisms is a critical future research direction. This should involve identifying specific DNA binding motifs within the peptide sequence and determining the precise binding sites on DNA. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and advanced structural biology methods like X-ray crystallography or NMR of peptide-DNA complexes are needed. Furthermore, investigating the functional consequences of this binding on cellular processes such as DNA replication, transcription, and repair in both microbial and host cells is essential. Understanding these interactions at a molecular level will inform strategies to mitigate potential off-target effects on host cell DNA while potentially exploiting DNA binding for antimicrobial effects.
Further Elucidation of Immunomodulatory Pathways
Antimicrobial peptides like Hylin-a1 are recognized for their capacity to modulate the host immune response nih.govfrontiersin.orgnih.govsgul.ac.uk. Research on Hylin-a1 analogues has indicated anti-inflammatory activity through the suppression of pro-inflammatory cytokine expression during bacterial infections nih.gov. Hylin-a1 itself has demonstrated a dual role by affecting viral membranes and reducing inflammation in the context of herpes infections oup.com. Quantification of cytokines such as IL-1β, IL-6, and IL-8 in studies with S. aureus also suggests Hylin-a1's involvement in regulating the inflammatory response researchgate.net.
Future research must aim to fully elucidate the specific immunomodulatory pathways influenced by Hylin-a1. This involves identifying the immune cells targeted by the peptide and the specific receptors or molecules involved in mediating these effects. Detailed studies analyzing a broader spectrum of cytokines, chemokines, and immune signaling pathways are necessary. Understanding how Hylin-a1 interacts with components of the innate and adaptive immune systems will provide valuable insights into its potential therapeutic benefits beyond direct antimicrobial activity and help assess potential immune-related adverse effects.
Development of Engineered Analogues with Optimized Properties
A significant area of ongoing and future research involves the rational design and development of Hylin-a1 analogues with improved therapeutic profiles researchgate.netfrontiersin.orgnih.govresearchgate.netrsc.orgpreprints.orgmdpi.com. The goal is to reduce toxicity, particularly hemolytic activity, while maintaining or enhancing antimicrobial potency researchgate.netfrontiersin.orgnih.govresearchgate.netpreprints.org. Analogues with specific amino acid substitutions, such as alanine (B10760859) and lysine (B10760008), have shown reduced hemolytic effects and improved selectivity towards mammalian cells nih.gov. Rational design strategies focusing on optimizing parameters like hydrophobicity, cationicity, and amphipathicity have yielded derivatives with enhanced activity and lower hemolysis mdpi.com.
Future efforts should continue to explore a wide range of structural modifications. This includes incorporating D-amino acids to increase proteolytic stability, cyclization, lipidation, and exploring the effects of dimerization or multimerization (while carefully assessing potential increases in toxicity observed in some dimeric peptides) frontiersin.orgasm.org. High-throughput screening methods, coupled with advanced in silico design and predictive modeling, will be essential for identifying promising candidates. The focus should be on designing analogues with tailored properties for specific applications, balancing potent antimicrobial activity against target pathogens with minimal toxicity to host cells.
Exploration of Delivery Systems for Enhanced Research Applications
A key limitation for the therapeutic application of AMPs, including Hylin-a1, is their stability in vivo and the challenge of achieving targeted delivery to infection sites researchgate.net. Future research is needed to develop innovative delivery systems that can protect Hylin-a1 from degradation, reduce off-target toxicity, and enhance its accumulation at the site of action researchgate.net.
While general research exists on delivery systems for AMPs using materials like natural rubber latex researchgate.net, specific delivery systems for Hylin-a1 have not been prominently reported in the search results, highlighting a significant area for future exploration. Potential strategies include encapsulating Hylin-a1 in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles), incorporating it into hydrogels or other biomaterials for localized delivery (e.g., wound dressings), or conjugating it to targeting ligands. Research should evaluate the efficacy of these systems in terms of peptide stability, controlled release, reduced systemic toxicity, and enhanced therapeutic outcomes in relevant in vitro and in vivo models.
Q & A
Q. What experimental protocols are recommended for evaluating Hylin-a1’s cytotoxicity in vitro?
- Methodological Answer : Use dose-response assays with multiple time points (e.g., 2 h and 24 h post-treatment) and control groups (CTRL– and CTRL+) to assess cell viability. Include concentration ranges from 0.39 μM to 100 μM, as lower concentrations may reveal sublethal effects. Statistical significance should be determined using ANOVA with post-hoc tests, and results must report standard deviations (e.g., ±5%) and p-values (e.g., *** for p < 0.0001) . For hemolytic activity, follow protocols measuring IC50 values and compare against analogs like K0-W6-Hy-a1 to contextualize toxicity thresholds .
Q. How should researchers design studies to validate Hylin-a1’s antimicrobial activity against Gram-negative bacteria?
- Methodological Answer : Employ minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays using standardized bacterial surrogates (e.g., Xanthomonas citri). Include positive controls (e.g., established AMPs) and negative controls (e.g., PBS buffer). Report growth reduction in log CFU/mL and ensure replicates (n ≥ 3) to account for biological variability. Cross-reference results with cytotoxicity data to evaluate therapeutic indices .
Q. What are the critical parameters for ensuring reproducibility in Hylin-a1 experiments?
- Methodological Answer : Document material specifications (e.g., peptide purity >95%), instrument calibration data, and cell-line authentication. Adhere to NIH guidelines for preclinical studies, including detailed descriptions of sample preparation, incubation conditions, and statistical software used (e.g., GraphPad Prism). Supplementary files should include raw datasets and analysis scripts .
Advanced Research Questions
Q. How can contradictory results in Hylin-a1’s antiviral efficacy across studies be resolved?
- Methodological Answer : Conduct meta-analyses comparing experimental variables such as viral strains (e.g., SBV vs. respiratory viruses), assay endpoints (e.g., inhibition % vs. viral load reduction), and treatment durations. For example, Hylin-a1 showed 35–45% SBV inhibition at 6.25–25 μM but stronger activity against X. citri (MIC = 2 μM) . Use hypothesis-driven frameworks (e.g., PICO) to isolate confounding factors like cell-type specificity or peptide aggregation .
Q. What strategies optimize Hylin-a1’s therapeutic index while minimizing hemolytic activity?
- Methodological Answer : Test structural analogs (e.g., K0-W6-Hy-a1) to identify residues influencing cytotoxicity. Perform molecular dynamics simulations to predict hydrophobic interactions and compare with empirical hemolysis data. Use dual-activity ratio (DAR) calculations to balance antimicrobial potency (MIC) and hemolytic toxicity (IC50) . Validate findings in ex vivo models (e.g., human erythrocytes) before in vivo testing.
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of Hylin-a1?
- Methodological Answer : Design pharmacokinetic/pharmacodynamic (PK/PD) studies to measure peptide stability, tissue penetration, and immune modulation. For example, Hylin-a1’s in vitro activity against X. citri (MIC = 2 μM) may not translate to field efficacy due to environmental degradation. Use LC-MS/MS to quantify peptide half-life in biological matrices and adjust dosing regimens accordingly .
Q. What statistical approaches are optimal for analyzing dose-dependent responses in Hylin-a1 studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Use cluster analysis for high-throughput datasets (e.g., multi-concentration viability screens) and Bayesian methods to quantify uncertainty in small-sample studies. Report effect sizes and confidence intervals rather than relying solely on p-values .
Tables for Key Findings
| Parameter | Hylin-a1 | K0-W6-Hy-a1 | Source |
|---|---|---|---|
| MIC (X. citri) | 2 μM | 2 μM | |
| Hemolytic IC50 | 4 μM | >100 μM | |
| SBV Inhibition (25 μM) | 45% | N/A | |
| Cell Viability (24 h) | 60% at 25 μM | 85% at 25 μM |
Methodological Notes
- Data Contradictions : Address conflicting results by re-evaluating experimental conditions (e.g., buffer composition, cell passage number) and applying sensitivity analyses .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Literature Reviews : Prioritize studies from the last 5 years but include seminal works to contextualize mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
